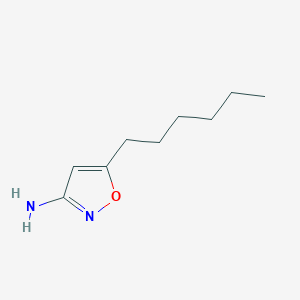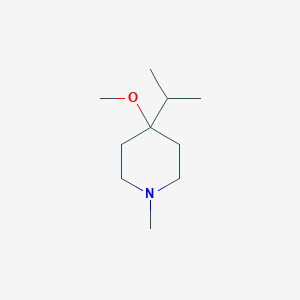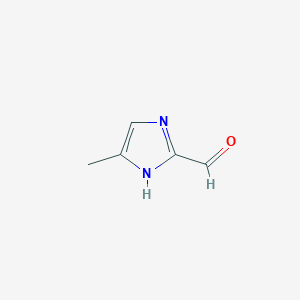
6-(2-(di-n-Propylamino)ethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(di-n-Propylamino)ethyl)indole, commonly known as DPI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
DPI exerts its effects through its interaction with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DPI has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, protein synthesis, and apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects on the body. It has been shown to increase serotonin levels in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, DPI has been shown to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPI in lab experiments is its ability to selectively target specific receptors in the body. This allows for more precise and targeted research, which can lead to a better understanding of the mechanisms underlying various diseases and conditions. However, one of the main limitations of using DPI in lab experiments is its potential toxicity and side effects. Careful consideration must be taken when using DPI in lab experiments to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for research on DPI. One area of research is the development of new and more efficient synthesis methods for DPI. Another area of research is the development of new applications for DPI in various fields such as cancer treatment, neuroprotection, and antidepressant therapy. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DPI on the body, which can lead to the development of new and more effective treatments for various diseases and conditions.
Conclusion:
In conclusion, DPI is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. It has been studied for its potential use in cancer treatment, neuroprotection, and antidepressant therapy. DPI exerts its effects through its interaction with various receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are advantages to using DPI in lab experiments, careful consideration must be taken to ensure the safety of researchers and subjects. There are several future directions for research on DPI, which can lead to the development of new and more effective treatments for various diseases and conditions.
Méthodes De Synthèse
DPI can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method is the Fischer indole synthesis, which involves the reaction between an aldehyde or ketone and a primary amine in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
DPI has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. DPI has also been studied for its potential use as an antidepressant, as it has been shown to increase serotonin levels in the brain. Additionally, DPI has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
122519-98-6 |
|---|---|
Formule moléculaire |
C16H24N2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3 |
Clé InChI |
TYZLFKJNZSZXST-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
SMILES canonique |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
Autres numéros CAS |
122519-98-6 |
Synonymes |
6-(2-(di-n-propylamino)ethyl)indole 6-DNPAEI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



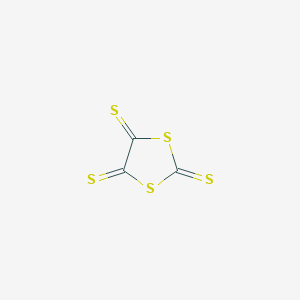
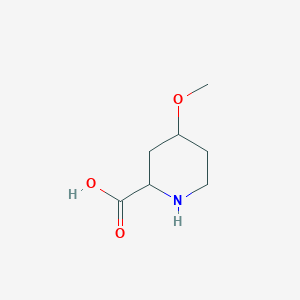
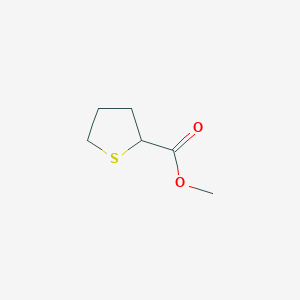
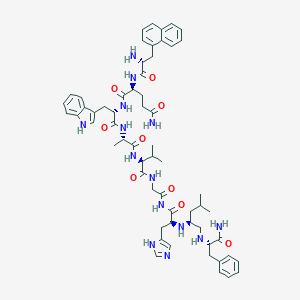
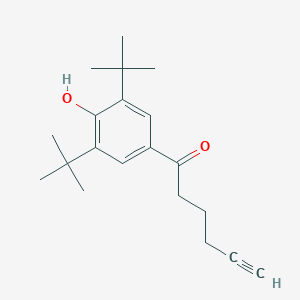
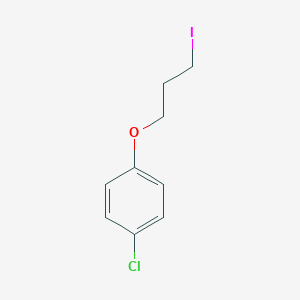

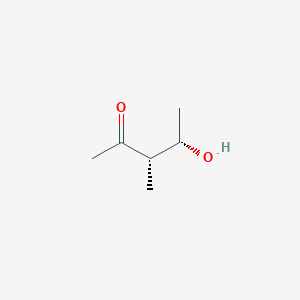
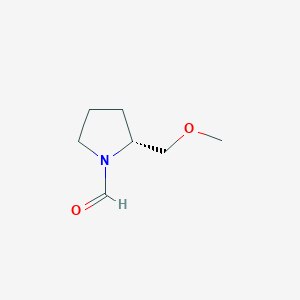

![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
